![molecular formula C24H25N3O4 B4796178 3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde N-phenylsemicarbazone](/img/structure/B4796178.png)
3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde N-phenylsemicarbazone
Overview
Description
3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde N-phenylsemicarbazone, also known as MPMP, is a semicarbazone derivative that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in various biological studies.
Mechanism of Action
The mechanism of action of 3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde N-phenylsemicarbazone is not fully understood. However, it has been suggested that 3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde N-phenylsemicarbazone exerts its anticancer activity by inducing apoptosis and cell cycle arrest in cancer cells. 3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde N-phenylsemicarbazone has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde N-phenylsemicarbazone has been shown to affect various biochemical and physiological processes. It has been found to increase the production of reactive oxygen species and induce DNA damage in cancer cells. 3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde N-phenylsemicarbazone has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase.
Advantages and Limitations for Lab Experiments
3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde N-phenylsemicarbazone has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. However, 3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde N-phenylsemicarbazone has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on 3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde N-phenylsemicarbazone. One potential direction is the development of new synthetic methods for 3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde N-phenylsemicarbazone that are more efficient and cost-effective. Another direction is the investigation of the potential therapeutic applications of 3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde N-phenylsemicarbazone in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde N-phenylsemicarbazone and its effects on various biochemical and physiological processes.
Scientific Research Applications
3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde N-phenylsemicarbazone has been extensively studied for its potential therapeutic applications. It has been shown to possess significant anticancer, antiviral, and antibacterial properties. 3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde N-phenylsemicarbazone has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the replication of the hepatitis B virus and herpes simplex virus.
properties
IUPAC Name |
1-[[3-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl]methylideneamino]-3-phenylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-18-8-6-7-11-21(18)30-14-15-31-22-13-12-19(16-23(22)29-2)17-25-27-24(28)26-20-9-4-3-5-10-20/h3-13,16-17H,14-15H2,1-2H3,(H2,26,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJGIRCXBRHVAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCOC2=C(C=C(C=C2)C=NNC(=O)NC3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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